(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride
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Overview
Description
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chiral compound with significant applications in various fields of science. It is a derivative of proline, an amino acid, and is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride typically involves the use of enantiomerically pure starting materials to ensure the desired stereochemistry. One common method involves the diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines, which are then converted to the desired compound through a series of chemical reactions . The reaction conditions often include the use of strong bases and protective groups to control the stereochemistry and prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are often employed for the separation and purification of the enantiomers .
Chemical Reactions Analysis
Types of Reactions: (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s stereochemistry and the presence of functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it plays a role in the study of protein stability and folding pathways . In medicine, it is investigated for its potential therapeutic effects and as a tool for drug development. Additionally, it has industrial applications in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, influencing their activity. This selective binding can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride include other proline derivatives such as (2S,4S)-4-hydroxyproline and (2R,4R)-4-hydroxyproline . These compounds share similar structural features but differ in their stereochemistry and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable tool in research and industrial applications, where precise control over molecular interactions is essential .
Properties
IUPAC Name |
(2S,4R)-4-aminopyrrolidine-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c6-3-1-4(5(8)9)7-2-3;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4+;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEVKNLEXCXBHR-KTMCEXHZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657103 |
Source
|
Record name | (4R)-4-Amino-L-proline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16257-89-9 |
Source
|
Record name | (4R)-4-Amino-L-proline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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